S-[(2-Oxocyclobutyl)methyl] ethanethioate
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Overview
Description
S-[(2-Oxocyclobutyl)methyl] ethanethioate: is an organic compound with the molecular formula C7H10O2S. It is characterized by the presence of a cyclobutyl ring, a thioester functional group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Oxocyclobutyl)methyl] ethanethioate typically involves the reaction of cyclobutanone with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid to promote the formation of the thioester bond.
Solvent: Organic solvents like dichloromethane or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-[(2-Oxocyclobutyl)methyl] ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: It can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted thioesters or other derivatives.
Scientific Research Applications
Chemistry: S-[(2-Oxocyclobutyl)methyl] ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which S-[(2-Oxocyclobutyl)methyl] ethanethioate exerts its effects involves the interaction of its thioester group with various molecular targets. The thioester bond is susceptible to nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial in enzyme inhibition and the formation of stable complexes with proteins and other biomolecules.
Comparison with Similar Compounds
Cyclobutanone: Shares the cyclobutyl ring but lacks the thioester group.
Ethanethiol: Contains the thiol group but lacks the cyclobutyl ring and ketone group.
Thioacetic Acid: Contains the thioester group but lacks the cyclobutyl ring.
Uniqueness: S-[(2-Oxocyclobutyl)methyl] ethanethioate is unique due to the combination of a cyclobutyl ring, a thioester group, and a ketone group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
S-[(2-oxocyclobutyl)methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-5(8)10-4-6-2-3-7(6)9/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKHCDFCKUCDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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